molecular formula C20H13N3O5 B5915633 (5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione

(5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione

Cat. No.: B5915633
M. Wt: 375.3 g/mol
InChI Key: QQAPUEBVWSGAMA-VBKFSLOCSA-N
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Description

(5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a furan ring, a nitrophenyl group, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common method might include the condensation of a furan derivative with an imidazolidine-2,4-dione derivative under specific conditions such as the presence of a base or acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The furan ring and phenyl groups can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while halogenation of the furan ring could yield halogenated furans.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as an intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the material science industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione derivatives: Compounds with similar core structures but different substituents.

    Furan derivatives: Compounds containing the furan ring with various functional groups.

    Imidazolidine-2,4-dione derivatives: Compounds with the imidazolidine-2,4-dione core but different substituents.

Properties

IUPAC Name

(5Z)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O5/c24-19-16(21-20(25)22(19)13-6-2-1-3-7-13)12-14-10-11-18(28-14)15-8-4-5-9-17(15)23(26)27/h1-12H,(H,21,25)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAPUEBVWSGAMA-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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